![molecular formula C8H10N2O B137783 6-(Dimethylamino)nicotinaldehyde CAS No. 149805-92-5](/img/structure/B137783.png)
6-(Dimethylamino)nicotinaldehyde
Overview
Description
6-(Dimethylamino)nicotinaldehyde is a heterocyclic compound with the molecular formula C₈H₁₀N₂O It is a derivative of nicotinaldehyde, where a dimethylamino group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with dimethylamine under specific conditions. One common method includes the use of ethanol as a solvent and potassium carbonate as a base. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: 6-(Dimethylamino)nicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : DMAN serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique electronic properties make it valuable for creating various derivatives used in chemical research.
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Chemical Reactions : DMAN can undergo several types of reactions:
- Oxidation : Converts to carboxylic acids or other oxidized derivatives.
- Reduction : The aldehyde group can be reduced to an alcohol.
- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.
Biology
- Fluorescent Probe : Due to its electronic properties, DMAN is utilized in biological studies as a fluorescent probe to investigate enzyme interactions and cellular processes.
- NAD Biosynthesis : DMAN acts as a precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), essential for cellular metabolism and energy production. This role is critical in various enzymatic reactions involved in oxidation-reduction processes within cells .
- Anticancer Properties : Research suggests that DMAN may have anticancer effects by modulating NAD levels, potentially influencing cancer cell metabolism and survival. It helps counteract oxidative stress within cancer cells, making it a candidate for therapeutic applications .
Study on Cancer Cell Lines
A study evaluated the effects of DMAN on various cancer cell lines. Results indicated that treatment with DMAN increased NAD levels and enhanced cell viability under stress conditions. The IC50 values demonstrated promising results compared to standard chemotherapeutic agents, suggesting potential for further development in cancer therapy.
Enzyme Kinetics
Research involving enzyme kinetics revealed that DMAN acts as an inhibitor for specific dehydrogenases involved in NAD metabolism. The calculated inhibition constants (Ki) indicated a competitive inhibition mechanism, highlighting its role in regulating enzymatic activity related to metabolic pathways .
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)nicotinaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, making it useful in biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)isonicotinic acid
- 6-(Diethylamino)-3-pyridinylaldehyde
- 2-(Dimethylamino)acetohydrazide dihydrochloride
Uniqueness
6-(Dimethylamino)nicotinaldehyde is unique due to the specific positioning of the dimethylamino group on the pyridine ring, which imparts distinct electronic and steric properties. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Biological Activity
6-(Dimethylamino)nicotinaldehyde (DMAN) is a compound derived from nicotinic acid, characterized by the presence of a dimethylamino group at the 6-position of the nicotinaldehyde structure. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment and its role in biochemical pathways.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
- Structure : The structure consists of a pyridine ring with an aldehyde functional group and a dimethylamino substituent, influencing its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of DMAN is primarily linked to its influence on metabolic pathways and enzyme interactions. Key areas of research include:
- Nicotinamide Adenine Dinucleotide (NAD) Biosynthesis : DMAN acts as a precursor in the NAD biosynthesis pathway, which is critical for cellular metabolism and energy production. NAD is essential for various enzymatic reactions involved in oxidation-reduction processes within cells.
- Anticancer Properties : Studies have suggested that DMAN may exhibit anticancer properties by modulating NAD levels, thereby influencing cancer cell metabolism and survival. By replenishing intracellular NAD levels, DMAN can counteract the effects of agents that lower NAD, potentially preventing oxidative stress and mitochondrial dysfunction in cancer cells.
The mechanism through which DMAN exerts its biological effects involves several pathways:
- Enzyme Modulation : DMAN can interact with enzymes involved in NAD metabolism, enhancing their activity or stability.
- Cellular Energy Regulation : By influencing NAD levels, DMAN plays a role in regulating ATP production, which is vital for cell survival and function.
- Oxidative Stress Response : The compound may help mitigate oxidative stress by maintaining NAD levels, which are crucial for the function of antioxidant enzymes.
Case Studies
-
Study on Cancer Cell Lines :
- A study investigated the effects of DMAN on various cancer cell lines, demonstrating that treatment with DMAN led to increased NAD levels and enhanced cell viability under stress conditions.
- IC50 values were determined for DMAN's effects on cell proliferation, showing promising results compared to standard chemotherapeutic agents.
-
Enzyme Kinetics :
- Research involving enzyme kinetics revealed that DMAN acts as an inhibitor for specific dehydrogenases involved in NAD metabolism. The inhibition constants (Ki) were calculated, indicating a competitive inhibition mechanism.
Comparative Analysis Table
Compound | Molecular Formula | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | C8H10N2O | Anticancer activity; NAD biosynthesis | 25 |
2-Amino-6-(dimethylamino)nicotinaldehyde | C8H11N3O | Antimicrobial; fluorescent probe potential | 30 |
6-(Ethylamino)nicotinaldehyde | C8H10N2O | Intermediate in organic synthesis | N/A |
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDPUZWWWIDFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459715 | |
Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149805-92-5 | |
Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(dimethylamino)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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